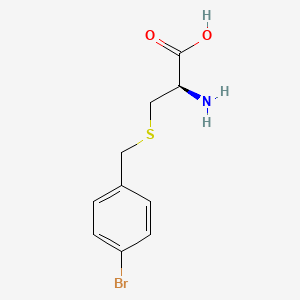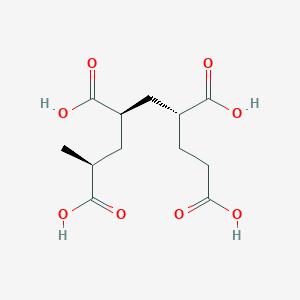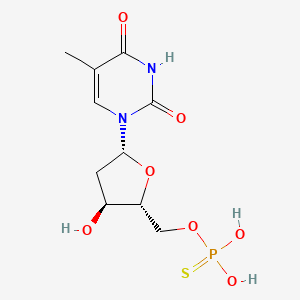![molecular formula C17H14N6 B10756424 N,N'-Diphenylpyrazolo[1,5-A][1,3,5]triazine-2,4-diamine](/img/structure/B10756424.png)
N,N'-Diphenylpyrazolo[1,5-A][1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: is an organic compound belonging to the class of pyrazolotriazines. This compound features a pyrazole ring fused to a triazine ring, forming a unique heterocyclic structure. It is a small molecule with the chemical formula C₁₇H₁₄N₆ and a molecular weight of approximately 302.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with derivatives of triphenylamine through a Friedel-Crafts polymerization reaction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. One known target is the casein kinase II subunit alpha, where the compound acts as an inhibitor . This inhibition affects various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Propazine: A triazine-based herbicide with similar structural features.
Tris[1,2,4]triazolo[1,3,5]triazine: A novel acceptor based on a fused triazole and triazine moiety.
Uniqueness: N,N’-Diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific pyrazole-triazine fused structure, which imparts distinct chemical and biological properties. Its ability to inhibit casein kinase II subunit alpha sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H14N6 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-N,4-N-diphenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C17H14N6/c1-3-7-13(8-4-1)19-16-21-15-11-12-18-23(15)17(22-16)20-14-9-5-2-6-10-14/h1-12H,(H2,19,20,21,22) |
InChI Key |
LLYYAUZAGCZEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=NN3C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3r,4s)-1-[6-(6-Methoxypyridin-3-Yl)pyrimidin-4-Yl]-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10756344.png)
![8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-](/img/structure/B10756347.png)
![(1S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B10756349.png)
![[Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine](/img/structure/B10756354.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)
![4-(3-{[5-(Trifluoromethyl)pyridin-2-Yl]oxy}benzyl)piperidine-1-Carboxylic Acid](/img/structure/B10756369.png)


![3-({3-[(1S,4aS,6S,7S,9S,9aR)-1,6-dimethyl-2-oxodecahydro-6,9-epoxy-4a,7-methanobenzo[7]annulen-1-yl]propanoyl}amino)-2,4-dihydroxybenzoic acid](/img/structure/B10756391.png)
![2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-YL]isoxazol-5(2H)-one](/img/structure/B10756395.png)


![1-{[(1E)-(3-Hydroxy-2-methyl-5-{[(trihydroxy-lambda^5^-phosphanyl)oxy]methyl}pyridin-4-YL)methylidene]amino}undecan-2-one](/img/structure/B10756409.png)

